Cas no 229639-56-9 ((1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine)
229639-56-9 structure
Product Name:(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
CAS番号:229639-56-9
MF:C15H22ClN
メガワット:251.79488325119
CID:1415752
PubChem ID:9900576
Update Time:2025-04-20
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- (R)-didesmethylsibutramine
- (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine
- Didesmethylsibutramine, (+)-
- (+)-Didesmethylsibutramine
- (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine
- (R)-N,N-didesmethylsibutramine
- R-(+)-Di-desmethylsibutramine
- (R)-di-des-methylsibutramin
- (R)-mono-dimethylsibutramine
- UNII-B408000HRV
- SureCN2379467
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine; (R)-didesmethylsibutramine; (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine; Didesmethylsibutramine, (+)-; (+)-Didesmethylsibutramine; (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine; (R)-N,N-didesmethylsibutramine; R-(+)-Di-desmethylsibutramine; (R)-di-des-methylsibutramin; (R)-mono-dimethylsibutramine; UNII-B408000HRV; SureCN2379467;
- B408000HRV
- CYCLOBUTANEMETHANAMINE, 1-(4-CHLOROPHENYL)-.ALPHA.-(2-METHYLPROPYL)-, (.ALPHA.R)-
- DIDESMETHYLSIBUTRAMINE, (R)-
- (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- DTXSID90177513
- SCHEMBL2379467
- PD132854
- Cyclobutanemethanamine, 1-(4-chlorophenyl)-alpha-(2-methylpropyl)-, (alphaR)-
- BTS-54505
- WQSACWZKKZPCHN-CQSZACIVSA-N
- Q7389750
- 229639-56-9
-
- インチ: 1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1
- InChIKey: WQSACWZKKZPCHN-CQSZACIVSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1([C@@H](CC(C)C)N)CCC1
計算された属性
- せいみつぶんしりょう: 251.14426
- どういたいしつりょう: 251.1440774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine 関連文献
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
229639-56-9 ((1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Yunnanjiuzhen
ゴールドメンバー
中国のサプライヤー
大量
SunaTech Inc.
ゴールドメンバー
中国のサプライヤー
試薬